7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazoline family. It features a quinazoline core structure, which is substituted with a chloro group at the 7th position and a 4-methoxyphenethylamino group at the 2nd position. Quinazoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and therapeutic applications. This compound is identified by the CAS number 61741-62-6 and has the molecular formula C17H16ClN3O2, with a molecular weight of approximately 329.8 g/mol .
The synthesis of 7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one typically involves several key steps:
The molecular structure of 7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one can be represented by various structural formulas:
The structure features a quinazoline ring system, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring, with specific substituents that influence its biological activity .
The chemical reactivity of 7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one is primarily characterized by its ability to participate in nucleophilic substitution reactions due to the presence of the chloro group. This reactivity enables it to form various derivatives by substituting different nucleophiles at the chloro position or modifying other functional groups on the quinazoline core. The compound's interactions with biological targets often involve binding to active sites on enzymes, leading to inhibition of their activity .
The mechanism of action for 7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, particularly kinases. By binding to the active site of these enzymes, it inhibits their activity, which disrupts critical signaling pathways related to cell proliferation and survival. This inhibition can result in apoptosis in cancer cells and suppression of inflammatory responses, highlighting its potential therapeutic applications in oncology and inflammation-related disorders .
The physical and chemical properties of 7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one include:
These properties are essential for understanding how the compound behaves under various conditions, which can influence its application in research and therapeutic settings .
7-Chloro-2-((4-methoxyphenethyl)amino)quinazolin-4(1H)-one has several scientific uses, primarily due to its biological activity:
Quinazolinone derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidin-4(3H)-one ring. This core structure exhibits remarkable structural versatility and diverse pharmacological profiles, making it a cornerstone in the design of therapeutic agents targeting multiple disease pathways [2]. Quinazolin-4(3H)-ones exist in a dynamic keto-enol tautomeric equilibrium, which significantly influences their molecular recognition properties and biological activity profiles. The inherent capacity for hydrogen bonding, π-π stacking interactions, and moderate dipole moment facilitates interactions with diverse biological targets, ranging from enzymes to receptors and DNA [2] [4]. Historically, the isolation of the antimalarial quinazolinone alkaloid febrifugine from Dichroa febrifuga highlighted the therapeutic potential of this chemotype, spurring extensive synthetic efforts that have yielded numerous clinically approved drugs, particularly in oncology and antimicrobial therapy [2].
Drug Name | Therapeutic Area | Key Structural Features | Biological Target |
---|---|---|---|
Prazosin | Hypertension | Piperazinylquinazoline | α1-adrenergic receptors |
Gefitinib | Non-small cell lung cancer | 3-Chloro-4-fluoroanilino, morpholino | EGFR tyrosine kinase |
Erlotinib | Pancreatic/lung cancer | Ethynylanilino, quinazoline | EGFR tyrosine kinase |
Dacomitinib | Non-small cell lung cancer | Dimethylaminobut-2-enamide, quinazoline | EGFR/HER2 tyrosine kinases |
Idelalisib | Chronic lymphocytic leukemia | Purine hinge-binder, quinazolinone | PI3Kδ |
The quinazolin-4(1H)-one nucleus serves as a versatile pharmacophore due to its synthetic accessibility and capacity for strategic substitution at nearly every position (C2, N3, C5, C6, C7, C8). This adaptability enables precise modulation of electronic properties, lipophilicity, and steric bulk to optimize target engagement and pharmacokinetic behavior. Position N3 often serves as a critical attachment point for alkyl or aryl substituents that influence potency, selectivity, and metabolic stability. For instance, the introduction of a 4-chlorophenyl group at N3 significantly enhanced antimicrobial activity in derivatives synthesized by Desai et al., demonstrating the profound impact of N3 substitution on bioactivity [1]. The C2 position frequently accommodates hydrogen bond donors/acceptors (e.g., amino, thiol, methyl) essential for binding to hinge regions of kinases or catalytic sites of enzymes. The benzene ring (positions 5-8) tolerates diverse substituents, with halogens (particularly chloro at C6/C7) and methoxy groups being prevalent due to their electron-withdrawing and electron-donating properties, respectively, which can fine-tune electronic distribution and binding affinity [1] [4].
Functionally, quinazolin-4(1H)-ones exert their biological effects through multiple mechanisms:
Position | Common Substituents | Impact on Bioactivity | Example Activity Enhancement |
---|---|---|---|
C2 | -NH₂, -SH, -CH₃, -C₆H₅ | Crucial for H-bonding; modulates electron density | Antimicrobial (SH, NH₂) [1] |
N3 | -CH₂C₆H₅, -CH₂CH₃, -SO₂R | Solvent exposure; modulates lipophilicity & metabolism | Cytotoxicity (aryl groups) [1] [3] |
C5/C8 | -H, -Cl, -Br, -OCH₃ | Minor steric influence; moderate electronic effects | Variable |
C6/C7 | -Cl, -F, -OCH₃, -NO₂ | Significant steric/electronic effects; deep pocket binding | PI3Kδ inhibition (F at C5) [3]; Antimicrobial (Cl at C6/C8) [1] |
Strategic substitution at specific positions of the quinazolinone scaffold profoundly dictates its pharmacological profile. The chloro group, particularly at the C6 or C7 position, is a recurring motif enhancing bioactivity:
The 2-((4-methoxyphenethyl)amino) moiety introduces distinct physicochemical and pharmacodynamic properties:
Combining the 7-chloro and 2-((4-methoxyphenethyl)amino) groups creates a synergistic effect:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2